Abcg2-IN-2

Cytotoxicity ABCG2 inhibitor safety MTT assay

Standard ABCG2 inhibitors like Ko143 suffer rapid first-pass metabolism or narrow cytotoxicity windows, limiting in vivo MDR and EPP research. Abcg2-IN-2 (K34) solves this: • Oral PK: 20× higher Cmax & 8× higher AUC than Ko143 in mice (50 mg/kg) • Safety window: CC50 ~100 µM (4.5× safer than Ko143 in A549 cells) • Metabolic stability: 73% remaining at 30 min in human liver microsomes • Validated for xenograft & EPP studies with full PK/PD data Supplied as a research-grade tool compound.

Molecular Formula C25H34N4O4
Molecular Weight 454.6 g/mol
Cat. No. B12390043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbcg2-IN-2
Molecular FormulaC25H34N4O4
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC
InChIInChI=1S/C25H34N4O4/c1-13(2)10-20-23-17(16-7-6-15(33-5)11-19(16)27-23)12-21-24(31)28-18(25(32)29(20)21)8-9-22(30)26-14(3)4/h6-7,11,13-14,18,20-21,27H,8-10,12H2,1-5H3,(H,26,30)(H,28,31)/t18-,20-,21-/m0/s1
InChIKeyKFPXRARJFOXSMA-JBACZVJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abcg2-IN-2 – A Metabolically Stable ABCG2 Inhibitor


Abcg2-IN-2 (also designated K34, CAS 2559759-59-8) is a synthetic small-molecule inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2/BCRP) efflux transporter [1]. It belongs to a series of Ko143 analogs designed by replacing the metabolically labile t-butyl ester moiety of Ko143 with an amide group to improve metabolic stability [1]. The compound has a molecular weight of 454.56 Da and the molecular formula C25H34N4O4 . Its primary research applications include investigating tumor multidrug resistance (MDR) and erythropoietic protoporphyria (EPP) [1].

Why Abcg2-IN-2 Is Not Interchangeable


ABCG2 inhibitors within the Ko143 analog series exhibit widely divergent cytotoxicity, metabolic stability, and oral pharmacokinetic profiles despite sharing a common tetracyclic scaffold [1]. For instance, the parent compound Ko143 is rapidly metabolized in human liver microsomes (only 12% remaining at 30 min) and shows a CC50 of 22.3 μM against A549 cells, whereas Abcg2-IN-2 (K34) demonstrates 73% metabolic stability at 30 min and a CC50 of ~100 μM [1]. Even within the same series, the close analog ABCG2-IN-1 (K2) has a 2.8-fold lower IC50 (0.13 μM) than Abcg2-IN-2 (0.37 μM) but also a 2-fold lower CC50 (52.2 μM), illustrating that potency and safety cannot be simultaneously assumed [1]. Generic substitution of one ABCG2 inhibitor for another without confirmatory experimentation risks compromising either target engagement, metabolic stability, or cellular tolerability in a given experimental model.

Abcg2-IN-2 Differentiation Evidence


Cytotoxicity in A549 Cells

Abcg2-IN-2 (K34) demonstrates substantially lower cytotoxicity than both the parent compound Ko143 and the lead analog ABCG2-IN-1 (K2). In the MTT assay using human A549 lung carcinoma cells after 72-hour incubation, Abcg2-IN-2 yielded a CC50 of approximately 100 μM [1]. This represents a 4.5-fold improvement over Ko143 (CC50 = 22.3 ± 0.6 μM) and a 1.9-fold improvement over ABCG2-IN-1 (CC50 = 52.2 ± 1.0 μM) [1]. Among all 16 Ko143 analogs evaluated in the study, K34 was classified as one of the least toxic compounds alongside K12, K18, and K22 [1].

Cytotoxicity ABCG2 inhibitor safety MTT assay

Metabolic Stability in Human Liver Microsomes

The primary design objective of the Ko143 analog program was to overcome the rapid carboxylesterase 1 (CES1)-mediated hydrolysis of the t-butyl ester moiety in Ko143 [1]. Abcg2-IN-2 (K34), featuring an isopropyl amide substitution, achieved this goal: after 30-minute incubation in human liver microsomes (HLM), 73 ± 4% of the parent compound remained, versus only 12 ± 1% for Ko143 [1]. At 60 minutes, Abcg2-IN-2 retained 63 ± 4% compared to 3 ± 1% for Ko143 [1]. ABCG2-IN-1 (K2, t-butyl amide) showed comparable but slightly higher stability (83 ± 6% at 30 min, 75 ± 7% at 60 min) [1].

Metabolic stability HLM assay CES1 hydrolysis

Oral Pharmacokinetic Exposure in Mice

In wild-type mice orally dosed at 50 mg/kg, Abcg2-IN-2 (K34) demonstrated a 20-fold increase in maximum serum concentration (Cmax) and an 8-fold increase in area under the concentration-time curve (AUC) compared to Ko143 [1]. The Cmax of Abcg2-IN-2 reached 8.74 μM, which is 23.6-fold above its ABCG2 IC50 of 0.37 μM, ensuring sustained target coverage in vivo [1]. The apparent clearance (CL/F) of Abcg2-IN-2 was significantly lower than that of Ko143 [1]. The paper explicitly states that K34 showed favorable oral pharmacokinetic profiles [1].

Oral pharmacokinetics Cmax AUC in vivo exposure

Tissue Distribution in Mice

Tissue distribution studies in wild-type mice revealed that Abcg2-IN-2 (K34) predominantly distributes to liver and kidney, followed by lung and spleen, which aligns with the known ABCG2 overexpression sites in cancers [1]. Notably, low levels of K34 were detected in brain and testes, suggesting limited penetration across the blood-brain and blood-testis barriers [1]. This distribution pattern is shared with ABCG2-IN-1 (K2) [1]. The paper interprets this as a reduced likelihood of neurotoxicity and reproductive toxicity [1]. In contrast, the comparator MZ82, another Ko143 derivative, is reported to penetrate the brain, which may be relevant for CNS applications but represents a different toxicity risk profile.

Tissue distribution Blood-brain barrier Off-target safety

ABCG2 Inhibitory Potency

Abcg2-IN-2 (K34) inhibits ABCG2-mediated protoporphyrin IX (PPIX) transport with an IC50 of 0.37 ± 0.09 μM [1]. This is approximately 2.3-fold less potent than the parent Ko143 (IC50 = 0.16 ± 0.09 μM) and 2.8-fold less potent than ABCG2-IN-1 (K2, IC50 = 0.13 ± 0.06 μM) in the same assay [1]. The paper attributes the modest potency reduction to the isopropyl amide substitution, which is sterically smaller than the t-butyl amide of K2 but still tolerated in the ABCG2 binding pocket [1]. Molecular docking confirmed that K34 forms robust hydrogen bonds with T435 and N436, and hydrophobic/steric interactions with F439-S443 of ABCG2 [1]. The Cmax of K34 (8.74 μM) is 23.6-fold above its IC50, compensating for the lower intrinsic potency [1].

ABCG2 inhibition IC50 PPIX assay molecular docking

Structure-Activity Relationship

Within the 16-compound Ko143 analog series, Abcg2-IN-2 (K34) occupies a distinct position in the potency-cytotoxicity landscape [1]. The most potent compounds (K26, IC50 = 0.06 μM; K10, IC50 = 0.08 μM) exhibited CC50 values of 18.0 μM and 41.9 μM respectively, whereas Abcg2-IN-2's CC50 of ~100 μM is the highest among analogs with sub-micromolar IC50 values [1]. Conversely, ABCG2-IN-1 (K2) offers 2.8-fold better potency but 1.9-fold higher cytotoxicity [1]. Abcg2-IN-2 thus provides the widest in vitro safety margin (CC50/IC50 ratio ≈ 270) among the lead compounds, compared to approximately 139 for Ko143 and 402 for ABCG2-IN-1 [1]. This SAR context is critical for selecting the appropriate tool compound for a given experimental system.

SAR therapeutic window Ko143 analog series

Abcg2-IN-2 Application Scenarios


Oral MDR Reversal in Xenograft Models

Abcg2-IN-2 (K34) is the preferred ABCG2 inhibitor for mouse tumor xenograft studies requiring oral administration, based on its 20-fold higher Cmax and 8-fold higher AUC compared to Ko143 [1]. The Cmax of 8.74 μM exceeds the ABCG2 IC50 by 23.6-fold, providing sustained pharmacodynamic coverage after oral gavage at 50 mg/kg [1]. Its predominant distribution to liver, kidney, and lung aligns with common sites of ABCG2-overexpressing tumors [1]. In contrast, Ko143 would be unsuitable for such studies due to its near-complete first-pass metabolism [1], and ABCG2-IN-1 (K2), while having comparable PK, carries a 2-fold higher cytotoxicity risk (CC50 52.2 μM vs ~100 μM) [1].

EPP Studies with Oral ABCG2 Inhibition

Abcg2-IN-2 is directly applicable to EPP research where ABCG2-mediated PPIX efflux from erythrocytes needs to be chronically inhibited, as explicitly noted in the original publication [1]. The combination of low cytotoxicity (CC50 ~100 μM) [1] and the demonstrated metabolic stability advantage (73% compound remaining at 30 min in HLM) [1] supports sustained dosing regimens. Its low brain penetration further reduces the risk of CNS-mediated confounding effects in EPP models where phototoxicity is the primary endpoint [1].

High-Concentration In Vitro Assays

For in vitro ABCG2 transport inhibition assays, ATPase activity measurements, or MDR reversal experiments that demand high test concentrations, Abcg2-IN-2 (K34) provides the widest experimental window among Ko143 analogs with its CC50 of ~100 μM against A549 cells [1]. This is 4.5-fold better than Ko143 (CC50 22.3 μM) [1]. Researchers studying ABCG2-mediated resistance to SN-38, mitoxantrone, or topotecan can apply Abcg2-IN-2 at concentrations up to 10–20 μM without significant cytotoxicity, while Ko143 would begin to cause cell death above 2–5 μM [1].

Comparative Pharmacology with Defined PK/PD

Abcg2-IN-2 (K34) is a well-characterized tool compound for establishing PK/PD correlations in ABCG2 pharmacology, given that its Cmax, AUC, CL/F, tissue distribution, metabolic stability, IC50, and CC50 are all quantitatively reported in a single, coherent study [1]. The defined molecular docking pose with ABCG2 (hydrogen bonds with T435 and N436, hydrophobic interactions with F439-S443) further supports its use in structure-function studies [1]. This comprehensive characterization contrasts with many commercially available ABCG2 inhibitors for which PK or toxicity data are absent, fragmented across studies, or derived from non-comparable assay conditions.

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